2-(4-Aminophenyl)butanoic acid
Overview
Description
2-(4-Aminophenyl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring an amino group attached to a phenyl ring, which is further connected to a butanoic acid chain
Mechanism of Action
Target of Action
The primary target of 2-(4-Aminophenyl)butanoic acid is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids, particularly serine and glycine.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. Given its target, it may influence pathways involving the metabolism of amino acids, particularly serine and glycine. More research is needed to confirm this and to understand the downstream effects of such interactions .
Result of Action
Given its interaction with Serine–pyruvate aminotransferase, it may influence the metabolism of certain amino acids, potentially affecting cellular functions related to these metabolic pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to understand these influences .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)butanoic acid typically involves the reduction of 2-(4-nitrophenyl)butanoic acid. This reduction can be achieved using formate as a hydrogen source in the presence of a metal catalyst and a protonic solvent . Another method involves the hydrogenation of 2-(4-nitrophenyl)butanoic acid using palladium over carbon as a catalyst in methanol under atmospheric hydrogen conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of catalyst and solvent may vary to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group in 2-(4-nitrophenyl)butanoic acid is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Palladium over carbon, formate, methanol.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the parent compound.
Scientific Research Applications
2-(4-Aminophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 4-Phenylbutyric acid
- 2-(4-Aminophenyl)succinic acid
- 3-(4-Aminophenyl)-2-phenylpropanoic acid
Comparison: 2-(4-Aminophenyl)butanoic acid is unique due to its specific structure, which combines an amino group with a butanoic acid chain. This structure imparts distinct chemical properties and biological activities compared to its analogs. For instance, 4-Phenylbutyric acid is known for its neuroprotective effects but lacks the amino group, which can participate in additional chemical reactions .
Properties
IUPAC Name |
2-(4-aminophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPLXGPARWRGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020312 | |
Record name | 2-(4-Aminophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29644-97-1 | |
Record name | 4-Amino-α-ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29644-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-(p-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29644-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Aminophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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